Product packaging for C.I. ACID RED 33(Cat. No.:CAS No. 2203-16-9)

C.I. ACID RED 33

Cat. No.: B1195085
CAS No.: 2203-16-9
M. Wt: 423.4 g/mol
InChI Key: UDCKXEFJOHLCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Acid Red 33, also known as D&C Red No. 33, is a synthetic red azo dye with the chemical name disodium 5-amino-4-hydroxy-3-(phenylazo)-naphthalene-2,7-disulfonate . Its molecular formula is C 16 H 11 N 3 Na 2 O 7 S 2 and it has a molar mass of 467.38 g·mol -1 . The compound appears as a dark reddish-brown powder that is highly soluble in water and slightly soluble in ethanol . This dye is synthesized via the diazotization of aniline followed by coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions . As an azo compound, its intense color originates from its chromophore structure and its properties as a disodium salt contribute to its high water solubility . In research contexts, Acid Red 33 has significant application as a colorant in the development and testing of textiles, leather, and other industrial materials . Furthermore, its stable colorant properties make it a valuable tool in diagnostic and chemical testing procedures, where it is used to trace various chemical reactions . Researchers also utilize it in method development and validation, such as purification processes using preparative high-performance liquid chromatography (HPLC) . Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide specific guidelines for its use. It is important for researchers to note that this chemical is For Research Use Only . It is not for diagnostic, therapeutic, or personal use, and must not be incorporated into products intended for human consumption or application without proper regulatory approvals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N3O7S2 B1195085 C.I. ACID RED 33 CAS No. 2203-16-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2203-16-9

Molecular Formula

C16H13N3O7S2

Molecular Weight

423.4 g/mol

IUPAC Name

5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H13N3O7S2/c17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26)

InChI Key

UDCKXEFJOHLCKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O

Other CAS No.

2203-16-9

Synonyms

5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonic acid
acid red 33
azo fuchsine
azofuchsine
D and C Red #33
D and C Red No. 33
D.C. Red No. 33

Origin of Product

United States

Ii. Environmental Occurrence, Distribution, and Fate Studies of C.i. Acid Red 33

Detection and Quantification in Aquatic Matrices

The detection and quantification of C.I. Acid Red 33 in environmental water samples are essential for monitoring its presence and concentration. Due to the complexity of environmental matrices, sensitive and selective analytical methods are required.

High-performance liquid chromatography (HPLC) is a key technique for the purification and analysis of this compound. wikipedia.org For quantification at low concentrations in water, more advanced methods like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed. A study aimed at determining 20 pharmacologically active dyes in various environmental water samples utilized UPLC-MS/MS, achieving low limits of quantification, generally between 0.01–0.1 μg/L. nih.gov For sample preparation, solid-phase extraction (SPE) is often employed to concentrate the analytes and remove interfering substances from the water sample before instrumental analysis. nih.gov

Electrochemical methods also offer a viable approach for the determination of this dye. A novel electrochemical sensor based on a modified carbon paste electrode was developed for the simultaneous determination of D&C Red 33 and Patent Blue V in products like toothpaste and mouthwash. researchgate.net This sensor demonstrated high sensitivity with a low limit of detection of 0.034 μM and offered a wide linear concentration range. researchgate.net Such electrochemical techniques are noted for their simplicity, low cost, and high sensitivity. researchgate.net

Table 1: Analytical Methods for this compound Detection
Analytical MethodMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Key FindingsReference
UPLC-MS/MSEnvironmental Water SamplesLOQ: 0.01–0.1 μg/L (for a range of dyes)Highly sensitive and suitable for quantifying very low concentrations of dyes in environmental waters. nih.gov
Electrochemical Sensor (Modified Carbon Paste Electrode)Mouthwash, ToothpasteLOD: 0.034 μMOffers a highly sensitive and reproducible method for determination in commercial products. researchgate.net
High-Performance Liquid Chromatography (HPLC)General (Purification)Not specified for quantificationEffective for the purification and separation of this compound from impurities. wikipedia.orgnih.gov

Environmental Pathways and Transport Mechanisms Research

The transport of this compound in the environment is largely governed by its physicochemical properties. As the disodium (B8443419) salt of a sulfonic acid, it is soluble in water. worlddyevariety.com This high water solubility facilitates its transport through aquatic systems, making it mobile in rivers, lakes, and potentially groundwater. lgcstandards.comnih.gov The primary pathway for its entry into the environment is through the discharge of industrial and domestic wastewater. ijcce.ac.irtecnoscientifica.com

Once in an aquatic environment, the fate of this compound is influenced by various physical, chemical, and biological processes. While some safety data sheets indicate a lack of information on persistence and bioaccumulation, the general concern with azo dyes is their persistence and potential for creating toxic byproducts. ijcce.ac.irlgcstandards.comdcfinechemicals.com

Degradation studies offer insight into its fate. Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton treatments, have been shown to be effective in decolorizing and mineralizing wastewater containing this compound. sid.irjchr.org In one study, the photo-Fenton process achieved 98.5% color removal in 10 minutes and 71% Chemical Oxygen Demand (COD) removal after 60 minutes, indicating the breakdown of the dye molecule. jchr.org The Fenton process alone was also effective, though slightly slower. jchr.org These processes rely on the generation of highly reactive hydroxyl radicals to oxidize the organic dye molecules. sid.ir Such degradation mechanisms are a critical component of the dye's environmental fate, transforming it into other chemical species.

Adsorption and Desorption Dynamics in Environmental Compartments

The interaction of this compound with solid environmental matrices like soils and sediments is primarily governed by adsorption and desorption processes. nih.gov These processes control the dye's mobility, bioavailability, and persistence in the environment. Sorption behavior is influenced by the properties of both the dye molecule and the sorbent material (e.g., soil organic matter content, clay mineralogy, pH). nih.govmdpi.com

Numerous studies have investigated the removal of this compound from aqueous solutions using various adsorbents, providing valuable data on its adsorption dynamics. These studies often analyze experimental data using isotherm and kinetic models to describe the adsorption process.

Adsorption Isotherms: Isotherm models, such as the Langmuir and Freundlich models, describe the equilibrium distribution of the dye between the liquid phase and the solid adsorbent surface.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.netijcce.ac.ir

The Freundlich model is an empirical model that describes multilayer adsorption on a heterogeneous surface. academicjournals.orgmdpi.com

Studies have shown that the adsorption of this compound onto materials like nanoscale zero-valent iron supported on activated carbon (nZVI-AC) and groundnut shell-based adsorbents fits the Langmuir model well, suggesting monolayer coverage. researchgate.netijcce.ac.ir

Adsorption Kinetics: Kinetic models are used to investigate the rate of the adsorption process.

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites. ijcce.ac.ir

The pseudo-second-order model implies that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.netacademicjournals.org

The adsorption of C.I. Acid 33 has been shown to follow both pseudo-first-order and pseudo-second-order kinetics depending on the adsorbent and experimental conditions. researchgate.netijcce.ac.ir For example, its removal by nZVI-AC was well-described by the pseudo-first-order model, while adsorption onto a groundnut shell-based adsorbent followed the pseudo-second-order model. researchgate.netijcce.ac.ir

Thermodynamic Studies: Thermodynamic parameters such as Gibbs free energy (ΔGº), enthalpy (ΔHº), and entropy (ΔSº) provide insight into the nature of the adsorption process. A negative ΔGº indicates a spontaneous process. A positive ΔHº suggests the process is endothermic (adsorption is favored at higher temperatures), while a positive ΔSº points to increased randomness at the solid-liquid interface during adsorption. researchgate.netijcce.ac.ir Studies on this compound have found the adsorption process to be spontaneous and endothermic. researchgate.netijcce.ac.ir

Table 2: Adsorption Isotherm and Kinetic Parameters for this compound
AdsorbentBest Fit Isotherm ModelBest Fit Kinetic ModelKey FindingsReference
Nanoscale Zero-Valent Iron on Activated Carbon (nZVI-AC)Langmuir (R² = 0.9914)Pseudo-first-order (R² = 0.9922)The adsorption process was found to be spontaneous and endothermic. Optimal removal at pH 3. ijcce.ac.ir
Groundnut Shell-based AdsorbentLangmuirPseudo-second-orderMaximum uptake of 107.53 mg/g at pH 2. The process was spontaneous and endothermic. researchgate.net
Hexadecyl-trimethyl ammonium (B1175870) chloride modified Nano-pumice (HMNP)Langmuir (R² = 0.996)Pseudo-second-order (R² = 0.999)Maximum removal (99%) at optimal conditions (pH 4.5). The process was spontaneous and endothermic. nih.gov

Iii. Advanced Remediation Technologies for C.i. Acid Red 33 in Aqueous Systems

Electrochemical Oxidation Processes (EOPs)

Electrochemical Oxidation Processes (EOPs) are considered promising alternatives for treating wastewater containing recalcitrant organic pollutants. researchgate.netdeswater.com These methods are noted for their high efficiency, environmental compatibility, and versatility in completely oxidizing organic contaminants into simpler, non-toxic molecules like CO2 and H2O. acs.org The core of EOPs lies in the generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH), which are non-selective and can rapidly break down complex organic structures. deswater.comresearchgate.net

Anodic Oxidation Mechanisms and Efficiency Optimization

Anodic oxidation is a fundamental EOP where pollutants are destroyed directly on the anode surface or indirectly by electro-generated oxidants. The process hinges on the generation of hydroxyl radicals (•OH) from the oxidation of water at the anode's surface. researchgate.net These radicals, possessing a high oxidation potential (2.8 V), can effectively mineralize complex organic molecules. deswater.com

The mechanism can proceed via two main pathways:

Direct Oxidation: The dye molecule is adsorbed onto the anode surface and destroyed by direct electron transfer.

Indirect Oxidation: In the presence of certain electrolytes like sodium chloride, secondary oxidants such as active chlorine (e.g., hypochlorite) are generated, which then degrade the dye molecules in the bulk solution. hep.com.cn The use of NaCl as a supporting electrolyte has been shown to enhance the removal percentages of color and Chemical Oxygen Demand (COD) compared to Na2SO4, due to this indirect oxidation. hep.com.cn

Efficiency in anodic oxidation is influenced by several factors. A higher initial dye concentration can enhance the interaction between organic substances and hydroxyl radicals, thereby improving the current efficiency by suppressing the competing oxygen evolution reaction. hep.com.cn However, the degradation kinetics can be affected by the initial concentration; at lower concentrations, the process often follows pseudo-first-order kinetics under mass transport limitations, while at higher concentrations, it may shift to zero-order kinetics controlled by charge transfer. acs.org

Electro-Fenton and Photo-Electro-Fenton Degradation Pathways

The Electro-Fenton (EF) process is an advanced electrochemical method that combines the principles of electrochemical treatment and the Fenton reaction. sid.irnih.gov It involves the in-situ generation of Fenton's reagent, which is a mixture of hydrogen peroxide (H2O2) and ferrous ions (Fe2+). sid.irnih.gov In a typical EF system, H2O2 is continuously produced at the cathode via the two-electron reduction of oxygen, while an iron anode can serve as a sacrificial source of Fe2+. nih.gov These two species then react to produce highly reactive hydroxyl radicals (•OH), which are responsible for the degradation of organic pollutants. sid.irnih.gov This method avoids the costs and risks associated with transporting and storing H2O2. nih.gov

The Photo-Electro-Fenton (PEF) process enhances the EF process by introducing UV irradiation. researchgate.netsid.ir The UV light facilitates two key reactions that boost degradation efficiency:

It promotes the photolysis of ferric (Fe3+) complexes with organic acids, regenerating Fe2+ and thus allowing the catalytic cycle of iron to continue. researchgate.net

It can directly photolyze H2O2 to generate additional hydroxyl radicals. researchgate.net

Studies have demonstrated that the degradation efficiency in the PEF process is significantly higher than in the Fenton process alone. For C.I. Acid Red 33, one study achieved 98.5% degradation in just 10 minutes with PEF, compared to 97.5% in 30 minutes with the conventional Fenton process. sid.ir

Novel Electrode Material Development for Enhanced Decolorization

Examples of novel anode materials for dye degradation include:

Ti/nanoZnO-MWCNTs: A titanium substrate coated with a zinc oxide and multi-walled carbon nanotube nanocomposite has been shown to have enhanced conductivity, stability, and electro-catalytic activity. researchgate.net This anode demonstrated potential in the simultaneous decolorization of a mixture of dyes, including Acid Red 33. researchgate.net

Yttrium-doped Ti/SnO2-Sb: Ti/SnO2-Sb electrodes doped with a small amount of yttrium (0.5 mol-%) have exhibited excellent electrochemical activity for the anodic oxidation of azo dyes. hep.com.cn

Dimensionally Stable Anodes (DSA): This category includes modified titanium electrodes coated with ceramic metal oxides and nanomaterials, which are widely used for removing toxic compounds. scispace.com A novel Ti/TiHx/SnO2-Sb2O5-NiO-CNT electrode was developed for electrochemical ozone generation, achieving 96% degradation of C.I. Reactive Red 195 in 30 minutes. scispace.com

Three-Dimensional (3D) Electrodes: Using granular activated carbon (GAC) as particle electrodes in a 3D reactor significantly enhances the process. deswater.com The GAC particles become polarized, acting as numerous micro-electrodes, which increases the surface area for reaction, improves mass transfer, and boosts the production of H2O2, leading to higher degradation efficiency and lower energy consumption compared to 2D systems. deswater.com

Operational Parameter Optimization in Electrochemical Systems

Optimizing operational parameters is crucial for maximizing the efficiency and minimizing the cost of electrochemical treatments. Key parameters include pH, current density, electrolyte concentration, and electrolysis time. deswater.comijcce.ac.ir

pH: The initial pH of the solution significantly influences the process. For anodic oxidation, acidic conditions are generally favorable for color and COD removal. hep.com.cn In the Electro-Fenton process, an acidic pH of around 3 is typically optimal for the generation of hydroxyl radicals from the Fenton reaction. sid.irnih.gov For electrocoagulation, a neutral pH of 7 has been found to be most effective for removing Acid Red 18. umsha.ac.ir

Current Density: Increasing current density generally enhances the generation rate of oxidants, leading to faster degradation. hep.com.cnd-nb.info However, an excessively high current density can reduce current efficiency due to increased side reactions like oxygen evolution and can lead to higher energy consumption. hep.com.cndeswater.com For instance, in the treatment of Acid Red 18, increasing current density from 10 mA/cm² to 20 mA/cm² improved COD removal, but a further increase to 25 mA/cm² reduced efficiency. deswater.com

Electrolyte Concentration: The presence of an electrolyte, such as NaCl or Na2SO4, is necessary to ensure the solution's conductivity. hep.com.cndeswater.com Increasing the electrolyte concentration can enhance removal efficiency, particularly when chloride is used, due to the indirect oxidation by electro-generated active chlorine. hep.com.cn

Electrolysis Time: Degradation efficiency increases with electrolysis time, although the rate may slow as the pollutant concentration decreases. ijcce.ac.ir Optimization involves finding the shortest time required to achieve the desired removal level to minimize energy consumption.

Table 1: Optimized Operational Parameters for Electrochemical Degradation of Acid Dyes

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). researchgate.netijcce.ac.ir These processes are highly effective for treating water contaminated with refractory organic compounds like azo dyes. researchgate.netekb.eg

Ozonation and UV/O3 Systems for Degradation

Ozonation is a well-established AOP that utilizes ozone (O3) as a powerful oxidant. mdpi.com The degradation of pollutants by ozone can occur through two pathways depending on the pH: mdpi.com

Direct Reaction: At acidic or near-neutral pH, ozone directly attacks electron-rich moieties in the dye molecule, such as –N=N– double bonds. mdpi.com

Indirect Reaction: At alkaline pH (e.g., pH 10), ozone decomposes to form hydroxyl radicals, which then carry out the oxidation. researchgate.netijcce.ac.ir This indirect pathway is often faster and less selective.

Combining ozonation with ultraviolet (UV) radiation (UV/O3) significantly enhances degradation efficiency. researchgate.netpjoes.com UV light promotes the decomposition of ozone, leading to a higher rate of hydroxyl radical generation. mdpi.compjoes.com This synergistic effect results in faster and more complete decolorization and mineralization of the dye. pjoes.com Studies have shown that the UV/O3 combination is more effective than either ozonation or UV treatment alone. pjoes.com For example, for a 100 mg/L dye solution, ozonation followed by UV irradiation raised the color removal efficiency from 70% to 96%. pjoes.com The efficiency of these processes is, however, dependent on the initial dye concentration, with higher concentrations generally requiring longer treatment times or higher oxidant doses. pjoes.com

Table 2: Research Findings on AOP Degradation of Red Dyes

Photocatalytic Degradation Mechanisms and Semiconductor Composites

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor materials to generate reactive oxygen species upon light irradiation. acs.org When a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), is illuminated with photons of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. mdpi.com These charge carriers can then react with adsorbed water and oxygen molecules to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−), which are powerful oxidizing agents capable of degrading organic dye molecules. acs.orgmdpi.com

Table 1: Comparison of Photocatalysts for Dye Degradation

Photocatalyst Target Dye Light Source Degradation Efficiency Reference
TiO2/AC Acid Red 131 Not Specified Follows Langmuir-Hinshelwood model researchgate.net
ZnO Acid Yellow 23 Not Specified Not Specified deswater.com
TiO2/β-CD Acid Violet UV A 95% deswater.com
ZnO/β-CD Acid Violet UV A Higher than TiO2/β-CD deswater.com

Fenton and Photo-Fenton Chemistry in Dye Mineralization

Fenton and photo-Fenton processes are highly effective AOPs for the degradation of organic pollutants. The Fenton reaction involves the generation of hydroxyl radicals from the decomposition of hydrogen peroxide (H2O2) catalyzed by ferrous ions (Fe2+). sid.ir The photo-Fenton process enhances this reaction by using UV light to photoreduce ferric ions (Fe3+) back to Fe2+, thereby regenerating the catalyst and producing additional hydroxyl radicals. iau.irbrieflands.com

Studies on the degradation of this compound have demonstrated the high efficiency of these methods. In one study, the photo-Fenton process achieved 98.5% degradation of Acid Red 33 within 10 minutes, compared to 97.5% in 30 minutes for the Fenton process alone. iau.irjchr.org The mineralization efficiency, measured by the reduction in Chemical Oxygen Demand (COD), was also significantly higher for the photo-Fenton process (71% in 60 minutes) compared to the Fenton process (37.5% in 60 minutes). sid.iriau.irjchr.org The optimal conditions for the degradation of Acid Red 33 using the photo-Fenton process were found to be a pH of 3, an initial Fe2+ concentration of 0.25 mM, and an H2O2 concentration of 20 mM for an initial dye concentration of 250 mg/L. sid.ir

Table 2: Fenton and Photo-Fenton Treatment of this compound

Process Degradation Efficiency Reaction Time COD Removal Reference
Fenton 97.5% 30 min 37.5% in 60 min iau.irjchr.org

Persulfate Activation Systems for this compound Remediation

Persulfate (S2O8^2-) based AOPs are gaining attention for the treatment of contaminated water due to the high reactivity of the sulfate (B86663) radical (SO4^•-), which has a redox potential comparable to the hydroxyl radical. nih.gov Persulfate can be activated by various methods, including heat, transition metals, and ultrasound, to generate these powerful oxidizing radicals. nih.govnih.gov

The combination of heat and a catalyst like Fe3O4 supported on activated carbon (Fe3O4@AC) has been shown to be effective in activating persulfate for the degradation of azo dyes. nih.govacs.org The introduction of ultrasound can further intensify the process by enhancing mass transfer and promoting the generation of radicals. nih.govacs.org In a study on the degradation of Acid Red 73, a similar azo dye, a heat/Fe3O4@AC/ultrasound system achieved nearly 100% decolorization within 10 minutes. acs.org This indicates the high potential of activated persulfate systems for the rapid and efficient degradation of this compound.

Biological Treatment and Bioremediation Approaches

Biological methods offer an eco-friendly and cost-effective alternative for the treatment of dye-containing wastewater. mdpi.com These approaches utilize the metabolic capabilities of microorganisms and their enzymes to decolorize and degrade dye molecules.

Microbial Decolorization and Degradation Pathways

Various microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade azo dyes. mdpi.com The initial step in the anaerobic biodegradation of azo dyes is typically the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. acs.org This process is often catalyzed by azoreductase enzymes. mdpi.com These resulting amines can then be further degraded under aerobic conditions into simpler, non-toxic compounds. acs.org

For instance, a study on the degradation of Acid Red 337 by Bacillus megaterium reported 91% decolorization of a 500 mg/L dye solution within 24 hours. tandfonline.com The degradation pathway involved the breakdown of the dye into smaller aliphatic compounds. tandfonline.com Similarly, Rhizobium radiobacter has been shown to efficiently decolorize Reactive Red 141, a sulfonated diazo dye, under static anoxic conditions. chem-soc.si

Enzymatic Biotransformation Studies

The use of isolated enzymes offers a more specific and potentially faster approach to dye degradation compared to using whole microbial cells. researchgate.net Key enzymes involved in the biotransformation of dyes include oxidoreductases such as laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP). mdpi.com These enzymes can catalyze the oxidation of a wide range of dye structures. mdpi.com

For example, LiP can cleave non-phenolic aromatic rings, while MnP is effective in oxidizing phenolic dyes. mdpi.com The enzymatic degradation of azo dyes often leads to the formation of intermediate products that can be further mineralized through microbial metabolic pathways. mdpi.com Research has focused on identifying and characterizing these enzymatic pathways to optimize the degradation process. researchgate.net

Isolation and Characterization of Dye-Degrading Microorganisms

A crucial step in developing effective bioremediation strategies is the isolation and identification of microbial strains with high dye-degrading capabilities. nih.govnih.gov These microorganisms are often sourced from environments contaminated with dyes, such as textile industry effluents, as they have likely adapted to utilize these compounds. chem-soc.sinih.gov

For example, a bacterial strain identified as Bacillus megaterium KY848339.1, isolated from textile wastewater, demonstrated a high capability for degrading Acid Red 337. tandfonline.com Similarly, Stenotrophomonas sp. BHUSSp X2, isolated from dye-contaminated soil, was able to decolorize C.I. Acid Red 1 effectively. nih.gov The characterization of these microorganisms involves studying their optimal growth conditions (pH, temperature, etc.) and their efficiency in degrading specific dyes. tandfonline.comnih.gov

Table 3: Isolated Microorganisms for Azo Dye Degradation

Microorganism Target Dye Decolorization Efficiency Time Reference
Bacillus megaterium KY848339.1 Acid Red 337 (500 mg/L) 91% 24 h tandfonline.com
Stenotrophomonas sp. BHUSSp X2 C.I. Acid Red 1 (200 mg/L) 97% 6 h nih.gov
Rhizobium radiobacter MTCC 8161 Reactive Red 141 (50 mg/L) 90% 48 h chem-soc.si

Table 4: List of Chemical Compounds

Compound Name
This compound
Titanium dioxide
Zinc oxide
Activated carbon
β-cyclodextrin
Hydrogen peroxide
Ferrous ion
Ferric ion
Persulfate
Sulfate radical
Hydroxyl radical
Superoxide radical
C.I. Acid Red 1
Acid Red 73
Acid Red 131
Acid Red 337
Acid Violet
Acid Yellow 23
Methyl Red
Mordant Black 11
Reactive Red 141
Bacillus megaterium
Rhizobium radiobacter
Stenotrophomonas sp.

Adsorption-Based Removal Strategies

Adsorption is a surface phenomenon where molecules of a substance, in this case, this compound, accumulate on the surface of a solid adsorbent. The effectiveness of this process is contingent on the properties of the adsorbent material, the operational conditions, and the interactions between the dye molecules and the adsorbent surface.

The quest for highly efficient and economically viable adsorbents has led to the exploration of a wide array of materials for the removal of this compound. These materials are often characterized by their high surface area, porous structure, and the presence of specific functional groups that facilitate dye binding.

Recent studies have highlighted the potential of various novel materials:

Graphite Carbon Nitride (g-C₃N₄): Synthesized by heating precursors like urea (B33335) or melamine (B1676169), g-C₃N₄ has demonstrated significant adsorption capacity for azo dyes. acs.org Characterization using techniques such as Scanning Electron Microscopy (SEM), X-Ray Diffraction (XRD), and Fourier Transform Infrared (FT-IR) spectroscopy reveals its unique layered structure and surface chemistry. acs.orgijcce.ac.ir The material produced from urea (U-g-C₃N₄) has shown a higher number of pores compared to that from melamine (M-g-C₃N₄), contributing to its superior adsorption performance under certain conditions. acs.org

Nanoscale Zero-Valent Iron Supported on Activated Carbon (nZVI-AC): This nanocomposite combines the high surface area of activated carbon with the strong reducing power of nanoscale zero-valent iron. ijcce.ac.ir Characterization with SEM, Energy Dispersive X-ray Spectroscopy (EDS), XRD, and FT-IR confirms the successful immobilization of nZVI nanoparticles on the activated carbon support. ijcce.ac.ir This novel material has proven effective in the rapid removal of Acid Red 33 from aqueous solutions. ijcce.ac.ir

Biosorbents: A variety of low-cost and abundant agricultural waste products have been investigated as biosorbents. These include:

Mustard cakes, sugarcane bagasse ash, and water hyacinth leaves: These materials, in their raw, activated, and modified forms, have been studied for the removal of C.I. Acid Red 2, a similar acid dye. academicjournals.org Characterization via FT-IR, SEM, and XRD helps to understand the surface morphology and functional groups involved in adsorption. academicjournals.org

Compost from cellulosic material: This has been tested for its ability to adsorb various acid dyes. pan.pl

Hazelnut shells: Both raw and citric acid-modified hazelnut shells have been explored as adsorbents for cationic dyes, with characterization performed using optical microscopy, ATR-FTIR, XRF, and XRD spectroscopy. mdpi.com

Corn stalks modified with cetylpyridinium (B1207926) bromide (CPB): This modification introduces a cationic surfactant to the corn stalk surface, enhancing its affinity for anionic dyes like Acid Red. researchgate.net

Iranian Golden Sesamum indicum hulls: This agricultural waste has been shown to be an effective adsorbent for Acid Red 88. semanticscholar.org

Modified Clays: Natural clays, such as Yemen natural clay and Ourlago-kaolin, have been used to adsorb acid dyes. jjeci.netscirp.org Formulated clay-lime materials, created through thermal treatment, have shown enhanced adsorption capacities. scirp.org Characterization techniques like XRD, FT-IR, SEM, and BET surface area analysis are crucial for understanding the structural and compositional changes that improve adsorption. scirp.org

The development of these novel adsorbents, as detailed in various research findings, offers a diverse portfolio of materials for the effective remediation of this compound from water. The choice of adsorbent often depends on factors like cost, availability, and the specific characteristics of the wastewater.

Table 1: Characterization of Novel Adsorbent Materials for Acid Dye Removal

Adsorbent Material Precursor/Modification Characterization Techniques Key Findings Reference
Graphite Carbon Nitride (g-C₃N₄) Urea or Melamine SEM, XRD, FT-IR, BET Urea-derived g-C₃N₄ exhibits more pores. acs.org
nZVI-AC Zero-valent iron nanoparticles on activated carbon SEM, EDS, XRD, FT-IR Successful synthesis of nanocomposite for rapid dye removal. ijcce.ac.ir
Modified Biosorbents Mustard cakes, sugarcane bagasse ash, water hyacinth leaves FT-IR, SEM, XRD Effective for acid dye removal; modification enhances performance. academicjournals.org
Modified Corn Stalks Cetylpyridinium bromide (CPB) FT-IR Cationic surfactant modification enhances anionic dye adsorption. researchgate.net
Formulated Clay-Lime Ourlago-kaolin and sodium montmorillonite (B579905) with lime, thermally treated XRD, FT-IR, SEM, BET, TGA-DSC Thermal treatment and formulation significantly increase surface area and adsorption capacity. scirp.org

To understand the mechanism and efficiency of the adsorption process, kinetic and isotherm models are employed to analyze the experimental data.

Adsorption Kinetics describe the rate of dye uptake by the adsorbent and provide insights into the rate-controlling steps. Several models are commonly used:

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. ijcce.ac.iracademicjournals.org

Pseudo-Second-Order Model: This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. acs.orgacademicjournals.orgresearchgate.net Studies on various adsorbents, including g-C₃N₄, modified biosorbents, and modified corn stalks, have found that the pseudo-second-order model provides the best fit for the experimental data, indicating that chemical adsorption is a significant part of the process. acs.orgacademicjournals.orgresearchgate.net

Intra-particle Diffusion Model: This model is used to identify if the diffusion of the dye molecules within the pores of the adsorbent is the rate-limiting step. dergipark.org.tr

Elovich Equation: This model is often applied to chemisorption on heterogeneous surfaces. dergipark.org.tr

Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. The most frequently used isotherm models include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. acs.orgijcce.ac.irpan.pl It has been found to fit the adsorption data well for materials like nZVI-AC and modified corn stalks. ijcce.ac.irresearchgate.net

Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. acs.orgacademicjournals.orgpan.pl It has been shown to be a good fit for the adsorption of acid dyes on various biosorbents and g-C₃N₄. acs.orgacademicjournals.org

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. academicjournals.org

Dubinin-Radushkevich Isotherm: This model is used to determine the nature of the adsorption process (physical or chemical) by calculating the mean free energy of adsorption. pan.pl

Sips Isotherm: This is a combination of the Langmuir and Freundlich models and is useful for predicting adsorption on heterogeneous surfaces. jjeci.net

The selection of the best-fitting kinetic and isotherm models is typically based on the correlation coefficient (R²) values. A higher R² value indicates a better fit of the model to the experimental data.

Table 2: Adsorption Kinetic and Isotherm Model Parameters for this compound Removal

Adsorbent Kinetic Model Isotherm Model Key Parameters and Findings Reference
Graphite Carbon Nitride (g-C₃N₄) Pseudo-Second-Order Langmuir Adsorption is mainly through electrostatic attraction. acs.org
nZVI-AC Pseudo-First-Order Langmuir (R² = 0.9914) High rate of contaminant removal, complete in 5 minutes. ijcce.ac.ir
Modified Biosorbents (Mustard Cake, etc.) Pseudo-Second-Order Freundlich Heterogeneous adsorption process. academicjournals.org
Modified Corn Stalks (CS-CP) Pseudo-Second-Order Langmuir Best fit for experimental data. researchgate.net
Yemen Natural Clay - Freundlich and Sips Best fit over the whole concentration range. jjeci.net

Thermodynamic studies are essential to determine the spontaneity and nature of the adsorption process. The key thermodynamic parameters calculated from experimental data are:

Gibbs Free Energy Change (ΔG°): This parameter indicates the spontaneity of the adsorption process. A negative value of ΔG° signifies a spontaneous process. ijcce.ac.irjjeci.net

Enthalpy Change (ΔH°): This parameter determines whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). An endothermic process is favored by an increase in temperature, while an exothermic process is favored by a decrease in temperature. ijcce.ac.irjjeci.net

Entropy Change (ΔS°): This parameter reflects the change in randomness at the solid-liquid interface during adsorption. A positive ΔS° value suggests increased randomness. ekb.eg

For the adsorption of Acid Red 33 and similar dyes, thermodynamic investigations have revealed varied results depending on the adsorbent material:

The adsorption of Acid Red 33 onto nZVI-AC was found to be spontaneous and endothermic, as indicated by a negative ΔG° and a positive ΔH°. ijcce.ac.ir

In the case of Yemen natural clay adsorbing C.I. Acid Red 97, the process was spontaneous (negative ΔG°) and exothermic (negative ΔH°), suggesting physical adsorption. jjeci.net

For the adsorption of Acid Red 73 onto Calotropis procera fruits , the process was exothermic (negative ΔH°) with an increase in randomness (positive ΔS°). ekb.eg

Studies on the adsorption of anionic dyes onto modified corn stalks also indicated a spontaneous and exothermic process. researchgate.net

These thermodynamic parameters provide valuable insights into the driving forces of the adsorption process and help in optimizing the operational temperature for maximum removal efficiency.

Table 3: Thermodynamic Parameters for the Adsorption of Acid Dyes

Adsorbent Dye ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K) Process Nature Reference
nZVI-AC Acid Red 33 Negative Positive - Spontaneous, Endothermic ijcce.ac.ir
Yemen Natural Clay C.I. Acid Red 97 Negative -20.5 - Spontaneous, Exothermic jjeci.net
Calotropis procera fruits (CPF) Acid Red 73 - -9.20 80 Exothermic, Increased randomness ekb.eg
HCl-modified CPF Acid Red 73 - -9.44 90 Exothermic, Increased randomness ekb.eg
Modified Corn Stalks (CS-CP) Anionic Dyes Negative Negative - Spontaneous, Exothermic researchgate.net

Iv. Mechanistic Investigations of C.i. Acid Red 33 Transformation and Mineralization

Identification of Degradation Intermediates

The degradation of C.I. Acid Red 33 under various treatment regimes often involves the formation of intermediate compounds before complete mineralization. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying these transient species, providing insights into the degradation pathways.

In studies focusing on the electrochemical oxidation (EO) of Acid Red 33 (AR33), analysis of degradation products has revealed the presence of oxidized aromatic compounds as primary intermediates researchgate.net. While specific named intermediates for this compound are not extensively detailed in all available literature, the general degradation of azo dyes typically proceeds through the cleavage of the azo bond, followed by hydroxylation of aromatic rings, and subsequent ring opening to yield smaller aliphatic compounds researchgate.netresearchgate.net. For instance, in the photocatalytic degradation of other azo dyes like Reactive Red 35, identified intermediates include products resulting from chromophoric group removal, hydroxylation, substitution on aromatic rings, and C-N bond cleavage researchgate.net. Similarly, the biodegradation of Acid Red 337 (a different azo dye) by Bacillus megaterium has shown the conversion of intermediate by-products into small aliphatic compounds and ultimately to carbon dioxide tandfonline.com.

Elucidation of Reaction Pathways under Various Treatment Regimes

The reaction pathways for this compound degradation vary significantly depending on the treatment regime employed, with advanced oxidation processes (AOPs) being particularly effective due to their ability to generate highly reactive species.

Electrochemical Oxidation (EO): Electrochemical oxidation is a prominent method for degrading this compound. Studies have shown that the electrochemical oxidation performance of Acid Red 33 using electrodes like titanium coated with multiwall carbon nanotubes (MWCNTs/Ti) can achieve high color removal efficiencies researchgate.net. The degradation mechanism in electrochemical processes primarily involves the attack of hydroxyl radicals (•OH) on the dye molecule, particularly targeting the hydroxyl oxygens of the dye's phenolic rings researchgate.net. This radical attack leads to the breakdown of the complex azo structure.

Ozonation (O) and Combined Processes: Ozonation, another advanced oxidation process, can effectively decolorize azo dyes. Ozone can react with organic pollutants through two main pathways: direct electrophilic attack by molecular ozone (O₃) or indirect attack by hydroxyl radicals (•OH) produced from ozone decomposition, especially in alkaline environments juniperpublishers.compublisherspanel.com. For this compound, a comparison of electrochemical oxidation (EC), ozonation (O), and electrolysis combined ozonation (ECO) processes demonstrated varying efficiencies, with the combined electrolysis-ozonation (ECO) exhibiting the highest color removal efficiency, followed by EC and then O researchgate.net. This suggests a synergistic effect when electrochemical processes are integrated with ozonation.

Fenton and Photo-Fenton Processes: Fenton and photo-Fenton processes, which rely on the generation of hydroxyl radicals from hydrogen peroxide catalyzed by iron ions, have also been investigated for this compound degradation jchr.org. The photo-Fenton process, which utilizes UV light to enhance radical generation, generally exhibits higher degradation efficiency compared to the conventional Fenton process jchr.org.

The comparative effectiveness of these treatment regimes for this compound decolorization is summarized in the table below:

Treatment RegimeDecolorization Efficiency (this compound)Conditions (Example)Reference
Electrochemical Oxidation (EO)90%5.5 mA/cm² for 60 min researchgate.net
Photo-Fenton Process98.5% (in 10 min)Optimized pH, peroxide, iron jchr.org
Fenton Process97.5% (in 30 min)Optimized pH, peroxide, iron jchr.org
Electrolysis Combined Ozonation (ECO)Higher than EC and ONot specified for AR33, but general trend researchgate.net
Electrolysis (EC)Intermediate between ECO and ONot specified for AR33, but general trend researchgate.net
Ozonation (O)Lower than ECO and ECNot specified for AR33, but general trend researchgate.net

Role of Reactive Oxygen Species in Degradation Mechanisms

Reactive Oxygen Species (ROS) play a pivotal role in the degradation and mineralization of this compound, particularly in advanced oxidation processes. These highly reactive species facilitate the breakdown of the dye's complex structure.

Hydroxyl Radicals (•OH): Hydroxyl radicals (•OH) are identified as the primary oxidizing agents in the electrochemical degradation of this compound researchgate.net. They are generated through the electrolysis of water at the electrode surface futo.edu.ng. The proposed degradation mechanism for this compound involves the direct attack of these potent hydroxyl radicals on the dye molecule, specifically targeting the hydroxyl oxygens present in the phenolic rings of the dye structure researchgate.net. This attack leads to the initial fragmentation of the dye. In ozonation processes, hydroxyl radicals are also formed indirectly, especially in alkaline conditions, contributing significantly to the degradation of azo dyes juniperpublishers.com.

Other Reactive Species: While hydroxyl radicals are dominant in many AOPs, other reactive species can also contribute to dye degradation. For instance, in the degradation of Acid Red 73 (a similar azo dye), non-radical singlet oxygen (¹O₂) was found to be the main reactive species, accompanied by sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals (HO•) acs.org. The interaction between different ROS can also influence degradation efficiency; for example, an excess of hydrogen peroxide can react with generated hydroxyl radicals to form less reactive hydroperoxyl radicals (HO₂•), potentially inhibiting the degradation rate scispace.com.

Mass Balance and Mineralization Efficiency Studies

Mass balance and mineralization efficiency studies are critical for evaluating the completeness of dye degradation, assessing the conversion of the organic dye into inorganic end products such as carbon dioxide, water, and mineral salts.

For this compound, electrochemical oxidation (EO) has demonstrated significant removal efficiencies for both color and chemical oxygen demand (COD). Under optimal conditions, a maximum color removal efficiency of 89.1% and a chemical oxygen demand (COD) removal efficiency of 55% have been achieved researchgate.net. Further studies on the electrochemical decolorization of this compound, alongside other dyes, reported a total mineralization extent, as confirmed by Total Organic Carbon (TOC) analysis, in the range of 30–35% researchgate.net.

In Fenton and photo-Fenton processes applied to this compound, the partial mineralization efficiency, measured by COD removal, varied between the two methods. After 60 minutes of reaction, the photo-Fenton process achieved a 71% COD removal, whereas the Fenton process resulted in 37.5% COD removal, indicating that photo-Fenton was more effective in achieving partial mineralization of this compound jchr.org.

While complete mineralization to carbon dioxide and water is the ultimate goal, it is often a multi-step process. For other azo dyes, such as Congo Red, high reductions in TOC (83%), COD (85%), and BOD (79%) have been observed, suggesting substantial mineralization mdpi.com. Similarly, ozonation of various azo dyes can lead to the complete destruction of the dye structure, forming final inorganic products like chloride, sulfate, and nitrate (B79036) ions, alongside a significant reduction in COD and TOC researchgate.netresearchgate.net.

The mineralization efficiencies of this compound under different treatment conditions are summarized below:

Treatment RegimeParameterEfficiency (this compound)Conditions (Example)Reference
Electrochemical Oxidation (EO)Color Removal89.1%Optimal conditions researchgate.net
Electrochemical Oxidation (EO)COD Removal55%Optimal conditions researchgate.net
Electrochemical Oxidation (EO)TOC Mineralization30–35%Not specified, but for simultaneous degradation researchgate.net
Photo-Fenton ProcessCOD Removal71% (in 60 min)Optimal conditions jchr.org
Fenton ProcessCOD Removal37.5% (in 60 min)Optimal conditions jchr.org

V. Analytical Methodologies for C.i. Acid Red 33 in Environmental and Research Samples

Advanced Spectroscopic Techniques for Quantification

Spectroscopic methods are fundamental to the identification and quantification of C.I. Acid Red 33. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy : This is a primary technique for quantifying this compound in solutions. The molecule exhibits characteristic absorption maxima (λmax) in the UV-visible spectrum. The absorption spectrum is pH-dependent, with λmax values identified at 235, 311, and 531 nm in neutral solutions; 237, 307, and 526 nm in acidic conditions; and 236, 307, and 524 nm in alkaline solutions. europa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the structural elucidation of this compound and its related impurities. It provides detailed information about the molecular structure, which is essential for confirming the identity of the main component and characterizing novel subsidiary colors that may be present in commercial batches. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry is employed for the precise mass determination of this compound and its by-products, aiding in their definitive identification. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the this compound molecule, confirming its chemical structure. ijcce.ac.irnih.gov It is also utilized to characterize materials and nanocomposites developed for the analysis or removal of the dye. ijcce.ac.irnih.gov

These spectroscopic techniques are often used in conjunction with separation methods to analyze complex mixtures.

Chromatographic Separation and Detection Methods

Chromatography is indispensable for separating this compound from other components in a sample, allowing for accurate quantification and purification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used method for the analysis and purification of this compound. europa.euwikipedia.org It has been successfully applied to determine the dye's partition coefficient (n-octanol/water) and to analyze its presence in samples from research studies, such as skin permeation experiments, with a detection limit of 150 ng/ml. europa.eu Preparative HPLC can be used to purify the dye itself. wikipedia.org

Spiral High-Speed Counter-Current Chromatography (HSCCC) : This advanced liquid-liquid chromatography technique has proven effective for the preparative separation of low-level subsidiary color impurities from the main this compound component. nih.govresearchgate.net In one study, a polar solvent system of 1-Butanol/5 mM aqueous (NH₄)₂SO₄ was used to separate three hydrophobic impurities. nih.govresearchgate.net The application of this method not only allowed for the isolation of these impurities for further identification but also resulted in the purification of the main dye component to greater than 97% purity. nih.gov

Table 1: HSCCC Separation of Impurities from this compound

ParameterValue/Description
TechniqueSpiral High-Speed Counter-Current Chromatography (HSCCC)
Sample Size1 g portion of this compound enriched in impurities
Solvent System1-BuOH/5 mM aq. (NH₄)₂SO₄
Stationary Phase Retention38.1%
Purity of Isolated Impurity A>90%
Purity of Isolated Impurity B>85%
Purity of Isolated Impurity C>94% (after a second separation)
Purity of Main Component After Process>97%

Electrochemical Sensor Development for Trace Analysis

Electrochemical sensors offer a promising alternative to traditional methods, providing high sensitivity, rapid analysis, and cost-effectiveness for detecting trace amounts of this compound.

Recent research has focused on developing novel modified electrodes to enhance detection performance. One such sensor utilizes a carbon paste electrode modified with a ZIF-8/g-C3N4/Co nanocomposite and 1-methyl-3-butylimidazolium bromide as an ionic liquid. nih.govresearchgate.net This sensor was developed for the simultaneous determination of this compound (also known as D&C Red 33) and Patent Blue V in cosmetic products. nih.govresearchgate.net The electrochemical behavior of the dye at this modified electrode was investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.govresearchgate.net

The sensor demonstrated excellent performance characteristics, including a wide linear concentration range and a very low limit of detection, making it suitable for quality control in the cosmetics industry. nih.govresearchgate.net

Table 2: Performance of a Modified Electrochemical Sensor for this compound

Performance CharacteristicValue
ElectrodeCarbon paste electrode with ZIF-8/g-C3N4/Co and ionic liquid
Analytical TechniqueDifferential Pulse Voltammetry (DPV)
Linear Range 10.08–10 μM
Linear Range 210–900 μM
Limit of Detection (LOD)0.034 μM
Electron Transfer Coefficient (α)0.9

Method Validation and Performance Characteristics in Complex Matrices

Validating analytical methods in complex matrices is critical to ensure accuracy and reliability. This involves assessing parameters like recovery, precision, and specificity.

In Cosmetic Products : The electrochemical sensor described above was successfully validated for the determination of this compound in real samples of mouthwash and toothpaste. The method showed acceptable recovery rates, ranging from 96% to 107%, demonstrating its suitability for analyzing these complex cosmetic matrices without significant interference from other product ingredients. nih.govresearchgate.net

In Biological Studies : In a study assessing the skin permeation of this compound, HPLC was used to analyze the receptor fluid. The method was validated for this biological matrix, with mean recovery values of the test item reported as 107.8% and 99.3% in two separate experiments. europa.eu These results indicate the method's accuracy in quantifying the dye that may permeate through a skin model.

These validation studies confirm that robust analytical methods are available for the reliable determination of this compound in diverse and challenging sample types.

Vi. Ecological Impact Studies of C.i. Acid Red 33 in Model Environmental Systems

Ecotoxicological Assessments in Aquatic Organisms (Non-Human)

C.I. ACID RED 33, also known as D&C Red No. 33, has been classified as "Harmful to aquatic life with long lasting effects" under GHS category 3 for aquatic toxicity kochcolor.comnih.gov. This classification indicates a potential for adverse environmental effects, particularly in aquatic ecosystems.

Specific ecotoxicological data for this compound in aquatic organisms are somewhat limited across various safety data sheets. However, one source reports an acute toxicity value for fish:

Organism Type Endpoint Value Reference
Fish LC50/96 h >100 mg/L lgcstandards.com

It is important to note that while an LC50/96 h value for fish is available, some safety data sheets indicate "No data available" for the toxicity of this compound to daphnia and other aquatic invertebrates, as well as to algae aldon-chem.comsurteco-na-sds.comdcfinechemicals.com.

In a broader context, azo dyes, a class to which this compound belongs, are generally considered to be potentially toxic, mutagenic, and carcinogenic mdpi.com. Their complex aromatic structures contribute to their persistence in the environment mdpi.com. When released into water bodies, dyes can significantly reduce light penetration, which in turn hinders photosynthesis in aquatic plants and algae, thereby negatively affecting the entire aquatic ecosystem mdpi.commdpi.com. Studies on other azo dyes have shown varying levels of toxicity to aquatic organisms, with disazo acid dyes exhibiting higher toxicity (effects at concentrations below 10 mg/L) compared to monoazo acid dyes (effects below 100 mg/L) canada.ca.

Phytotoxicity Investigations in Terrestrial and Aquatic Plants (Non-Human)

Direct phytotoxicity data specifically for this compound on terrestrial and aquatic plants are not extensively available in the reviewed literature. However, the broader category of azo dyes, which includes this compound, has been implicated in adverse effects on plant life.

Phytotoxicity assessments typically evaluate several key parameters to determine the impact of a substance on plants. These include germination percentage, survival rate, root length, aerial part length, fresh mass of exposed plants, and the observation of phytotoxicity symptoms researchgate.net.

Environmental Risk Assessment Frameworks for Dyes in Effluents

Environmental risk assessment frameworks are crucial for evaluating and mitigating the impact of industrial effluents, particularly those containing dyes like this compound. Textile industry wastewater is known to contain significant quantities of hazardous and persistent compounds, including various dyes, which pose considerable environmental risks to both aquatic organisms and the broader ecosystem mdpi.com.

Untreated or inadequately treated discharge of textile dyeing wastewater directly contributes to water pollution. This pollution can lead to reduced light penetration in water bodies, which impairs photosynthesis and disrupts aquatic ecosystems sustainability-directory.com. A comprehensive risk assessment framework in the textile industry involves a structured approach to identifying, evaluating, and mitigating various hazards, including chemical risks associated with dyes and solvents, and environmental concerns related to wastewater discharge researchgate.net. Risk assessment tools, such as risk matrices and hazard analysis techniques, are employed to evaluate the severity and likelihood of identified hazards researchgate.net.

Preliminary environmental risk assessments can be conducted by comparing the reported environmental concentrations of a substance with its Predicted No Effect Concentration (PNEC) rsc.org. The complexity of textile dyeing wastewater is further compounded by the wide array of dyes and chemicals used, including azo dyes, anthraquinone (B42736) dyes, and reactive dyes, all of which exhibit varying chemical structures and environmental persistence sustainability-directory.com. Modern approaches to environmental risk assessment for textile effluents are increasingly incorporating advanced data-driven methodologies, such as machine learning and optimization techniques, to characterize effluent, classify risk levels, and predict pollution trends as-proceeding.com.

Regarding this compound specifically, it has been assessed and determined not to meet the criteria for being a Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent, very Bioaccumulative (vPvB) substance under REACH regulations dcfinechemicals.com. Despite this, its classification as "Harmful to aquatic life with long lasting effects" underscores the necessity for careful management and treatment of effluents containing this compound to minimize its environmental footprint kochcolor.comnih.gov.

Vii. Future Research Directions and Emerging Challenges

Integration of Hybrid Remediation Systems

The complexity of dye-containing wastewaters necessitates the development and integration of hybrid remediation systems for efficient removal of C.I. ACID RED 33. Current research highlights the efficacy of advanced oxidation processes (AOPs) and electrochemical methods in degrading azo dyes. For instance, electrochemical oxidation (EO) has shown promise, with studies demonstrating high color removal efficiency for AR33 using multiwall carbon nanotubes (MWCNTs) coated titanium electrodes. Anodic oxidation on MWCNTs/Ti electrodes achieved a 90% color removal efficiency for AR33 dye with a current density of 5.5 mA/cm² over 60 minutes. researchgate.net Comparisons of EO, ozonation (O), and electrolysis combined ozonation (ECO) processes for AR33 decolorization indicated that ECO exhibited the highest efficiency, followed by EO and then ozonation (ECO > EO > O). researchgate.net

Fenton and photo-Fenton processes are also being explored for AR33 degradation. In one study, photo-Fenton demonstrated superior degradation efficiency (98.5% in 10 minutes) compared to Fenton (97.5% in 30 minutes) for AR33 decolorization. Furthermore, photo-Fenton achieved a 71% chemical oxygen demand (COD) removal, significantly higher than the 37.5% achieved by Fenton after 60 minutes, indicating more effective partial mineralization. jchr.org

Another promising hybrid approach involves nanoscale zero-valent iron (nZVI) supported on activated carbon (AC). This nanocomposite (nZVI-AC) has been shown to effectively remove AR33 from aqueous solutions. Increasing the adsorbent dosage of nZVI-AC from 0.1 to 0.3 g/L enhanced AR33 removal efficiency to 100% within 8 minutes at pH 3 and an initial concentration of 10 mg/L, by providing more surface-active sites for the reaction. ijcce.ac.ir

The integration of these diverse technologies, such as combining biological treatment with AOPs or electrochemical methods, could lead to more robust and comprehensive solutions for dye degradation. Future research will likely focus on optimizing these hybrid systems for real-world textile effluents, considering factors like cost-effectiveness, energy consumption, and the generation of less toxic byproducts.

Table 1: Select Remediation Efficiencies for this compound

Remediation MethodKey ParametersDecolorization EfficiencyCOD Removal EfficiencySource
Anodic Oxidation (MWCNTs/Ti)5.5 mA/cm², 60 min90%Not specified researchgate.net
Photo-Fenton10 min reaction98.5%71% (after 60 min) jchr.org
Fenton30 min reaction97.5%37.5% (after 60 min) jchr.org
nZVI-AC Adsorption/Degradation0.3 g/L nZVI-AC, 8 min, pH 3100%Not specified ijcce.ac.ir

Development of Predictive Models for Environmental Fate and Treatment Efficiency

Developing accurate predictive models for the environmental fate and treatment efficiency of this compound is crucial for risk assessment and optimizing remediation strategies. Kinetic studies are fundamental in this area, often employing first-order and second-order models to describe dye degradation. For instance, the degradation kinetics of various azo dyes, including Acid Red 14, have been accurately fitted to both first-order and second-order kinetic models, with first-order models often yielding higher correlation coefficients. researchgate.netunlv.edu Similarly, the decolorization kinetics of other dyes by Fenton processes have been well-described by first-order and second-order kinetic models. nih.gov

However, predicting the environmental fate of complex organic compounds like azo dyes, which can exist as particles or aggregates and are often ionizing chemicals, presents challenges for traditional mass balance environmental fate models such as the Equilibrium Criterion (EQC) model. These models are generally not applicable to many azo- and benzidine-based substances. canada.ca

Sustainable Synthesis and Green Chemistry Principles in Dye Production

This compound is synthetically produced by coupling diazotized aniline (B41778) with 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) under alkaline conditions. ijcce.ac.irworlddyevariety.comspecialchem.com While this synthesis route is established, future research must increasingly focus on integrating sustainable synthesis and green chemistry principles into dye production to minimize environmental impact.

This includes exploring alternative, less hazardous raw materials, optimizing reaction conditions to reduce energy consumption, and developing processes that minimize waste generation and the use of toxic solvents. For the broader textile industry, adopting sustainable practices and decarbonization strategies can mitigate the environmental impact of dye production. This involves using eco-friendly and low-carbon dyeing processes, such as natural dye extraction from plant-based sources, which offer benefits like biodegradability and reduced toxicity. gnest.org

Specific to this compound, research could investigate:

Bio-based precursors: Exploring whether any components of the dye's structure could be derived from renewable biomass instead of petroleum or coal tar sources. ewg.org

Catalytic synthesis: Developing more efficient and selective catalytic methods that operate under milder conditions (lower temperature, pressure) and reduce byproduct formation.

Solvent replacement: Substituting traditional organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids.

Process intensification: Designing continuous flow processes or microreactor technologies that offer better control, higher efficiency, and reduced environmental footprint compared to batch processes.

Microplastic Interactions and Fate in the Environment

The increasing prevalence of microplastics in aquatic environments presents an emerging challenge for the environmental fate of chemical pollutants, including dyes like this compound. Microplastics can act as carriers for toxic substances, including industrial and urban contaminants, by adsorbing them onto their surfaces. bdvets.org This adsorption can influence the transport, bioavailability, and ultimate fate of dyes in the environment.

While direct research specifically on this compound's interactions with microplastics is an area requiring further investigation, the general principles of dye-microplastic interactions suggest several key research directions:

Adsorption mechanisms and kinetics: Studies are needed to quantify the adsorption capacity and kinetics of this compound onto various types of microplastics (e.g., polyethylene, polypropylene, polystyrene) under different environmental conditions (pH, salinity, temperature). This would involve detailed experimental work to understand the surface chemistry and binding affinities.

Impact on dye mobility and bioavailability: Understanding how microplastic adsorption affects the transport of this compound in water and sediment, and its bioavailability to aquatic organisms. Adsorption could potentially reduce the immediate bioavailability of the dye but prolong its presence in the environment.

Photodegradation and biodegradation on microplastic surfaces: Investigating whether the presence of microplastics alters the degradation pathways or rates of this compound, particularly under UV radiation or microbial activity. The protective layer formed by biofilms on plastics can retard degradation. mst.dk

Toxicity of dye-laden microplastics: Assessing the ecotoxicological implications of microplastics carrying this compound on aquatic and terrestrial ecosystems. This includes evaluating the combined effects of microplastics and adsorbed dyes on various organisms.

This area of research is critical for a comprehensive understanding of the environmental behavior of this compound in a world increasingly impacted by plastic pollution.

Q & A

Basic Research Questions

Q1: What experimental protocols are recommended for synthesizing and characterizing C.I. Acid Red 33 in academic settings?

Answer:
Synthesis should follow reproducible protocols with detailed documentation of reagents (e.g., purity, suppliers), reaction conditions (temperature, pH, solvent ratios), and purification methods (e.g., column chromatography, recrystallization). Characterization requires UV-Vis spectroscopy (λmax verification), HPLC for purity assessment (>95%), and mass spectrometry for molecular weight confirmation. Ensure adherence to standardized reporting guidelines for experimental procedures to enable replication .

Q2: How can researchers validate the stability of this compound under varying environmental conditions?

Answer:
Design accelerated stability studies by exposing the compound to stressors (light, heat, pH extremes) and monitor degradation via spectrophotometry or LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include control samples and triplicate measurements to account for experimental variability .

Advanced Research Questions

Q3: What strategies resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?

Answer:
Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, dosage discrepancies). Perform comparative assays using standardized models (e.g., OECD guidelines for toxicity testing) and validate findings with orthogonal methods (e.g., transcriptomics for mechanistic insights). Address inter-lab variability through collaborative reproducibility studies .

Q4: How can computational modeling predict the binding affinity of this compound to biological macromolecules?

Answer:
Use molecular docking simulations (e.g., AutoDock Vina) with high-resolution protein structures (PDB) to assess binding sites. Validate predictions via isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔG, ΔH). Cross-reference results with spectroscopic techniques (e.g., fluorescence quenching) to confirm interaction mechanisms .

Q5: What advanced spectroscopic techniques are optimal for analyzing degradation byproducts of this compound in environmental matrices?

Answer:
Employ high-resolution mass spectrometry (HRMS) coupled with LC for non-targeted screening of degradation products. Use NMR (e.g., ¹H, ¹³C) to elucidate structural changes. For trace-level detection, combine solid-phase extraction (SPE) with tandem MS (MS/MS) to improve sensitivity and specificity .

Methodological and Analytical Challenges

Q6: How should researchers design experiments to isolate the photodegradation effects of this compound from competing environmental factors?

Answer:
Implement factorial design experiments to decouple variables (e.g., UV intensity, dissolved oxygen, presence of catalysts like TiO₂). Use dark controls and kinetic trapping agents (e.g., tert-butanol for hydroxyl radical scavenging). Analyze time-resolved data with multivariate statistics (e.g., PCA) to identify dominant degradation pathways .

Q7: What statistical approaches are suitable for reconciling conflicting data on the compound’s bioaccumulation potential?

Answer:
Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., partition coefficients, trophic magnification factors). Validate with field samples using stable isotope tracing. Address detection limits via censored data regression techniques (e.g., Tobit model) .

Ethical and Reproducibility Considerations

Q8: How can researchers ensure data integrity when reporting novel applications of this compound in biomedical studies?

Answer:
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories (e.g., Zenodo) and providing metadata for experimental conditions. Include negative controls and blinded analyses to minimize bias. Adhere to ethical guidelines for chemical safety and animal/human subject protocols .

Q9: What steps mitigate risks of irreproducibility in studies involving this compound’s catalytic properties?

Answer:
Document batch-to-batch variability in synthetic routes (e.g., via COSY NMR for purity checks). Use reference materials (e.g., NIST-traceable standards) for instrument calibration. Share detailed protocols via platforms like Protocols.io and participate in inter-laboratory round-robin testing .

Interdisciplinary Research Integration

Q10: How can interdisciplinary frameworks enhance understanding of this compound’s environmental fate and transport?

Answer:
Integrate geochemical modeling (e.g., HYDRUS for soil transport) with ecotoxicology data to predict ecosystem impacts. Collaborate with data scientists to develop machine learning models for exposure-risk assessments. Validate with microcosm/mesocosm studies to bridge lab-field disparities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.